molecular formula C19H26N2O2 B2658846 N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418727-00-9

N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide

Cat. No.: B2658846
CAS No.: 2418727-00-9
M. Wt: 314.429
InChI Key: MQQYECIJSSUEEZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide is a synthetic organic compound with the molecular formula C19H26N2O2 and a molecular weight of 314.429 g/mol. This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyclopropylmethyl group, and an aziridine ring attached to a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the aziridine ring with a cyclopropylmethyl halide.

    Formation of the benzamide moiety: The final step involves the coupling of the aziridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide can be compared with other similar compounds, such as:

    N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    N-Cyclohexyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide: This compound features a cyclohexyl group instead of a cyclopentyl group.

    N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzoate: This compound has a benzoate group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(20-15-5-1-2-6-15)17-7-3-4-8-18(17)23-13-16-12-21(16)11-14-9-10-14/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQYECIJSSUEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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